![molecular formula C8H6F3NO3 B1611723 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid CAS No. 910442-22-7](/img/structure/B1611723.png)
2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid
Overview
Description
2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives. It is also known as flufenamic acid and is widely used in scientific research for its various applications.
Mechanism of Action
Flufenamic acid inhibits the activity of cyclooxygenase enzymes by binding to their active site and preventing the conversion of arachidonic acid to prostaglandins. It also inhibits the activity of TRPM7 channels by blocking their ion-conducting pore. The exact mechanism of action of flufenamic acid on calcium signaling is not well understood, but it is believed to affect the activity of various calcium channels and transporters.
Biochemical and Physiological Effects:
Flufenamic acid has been shown to have various biochemical and physiological effects. It has anti-inflammatory properties due to its inhibition of cyclooxygenase enzymes, which reduces the production of inflammatory prostaglandins. It also affects calcium signaling, which can have various physiological effects depending on the cell type and context. Flufenamic acid has been shown to inhibit cell proliferation and migration, which may have implications for cancer research.
Advantages and Limitations for Lab Experiments
Flufenamic acid is a widely used tool in scientific research due to its various applications. It is relatively easy to synthesize and can be produced in large quantities. However, it has some limitations as well. Flufenamic acid is not a selective inhibitor of cyclooxygenase enzymes and can inhibit other enzymes as well. It also has some off-target effects on ion channels and transporters, which can complicate data interpretation.
Future Directions
There are many future directions for research on 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid. One potential direction is to develop more selective inhibitors of cyclooxygenase enzymes that do not have off-target effects. Another direction is to study the role of calcium signaling in various physiological processes using flufenamic acid as a tool. Finally, flufenamic acid could be used to study the role of ion channels and transporters in various cellular processes.
Scientific Research Applications
Flufenamic acid is widely used in scientific research for its various applications. It is commonly used as an inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory prostaglandins. Flufenamic acid has also been shown to inhibit the activity of TRPM7 channels, which are involved in various cellular processes such as cell proliferation and migration. In addition, flufenamic acid has been used as a tool to study the role of calcium signaling in various physiological processes.
properties
IUPAC Name |
4-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-3-2-4(8(9,10)11)12-6(13)5(3)7(14)15/h2H,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCDIHWOWKYXGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587958 | |
Record name | 4-Methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
910442-22-7 | |
Record name | 4-Methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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